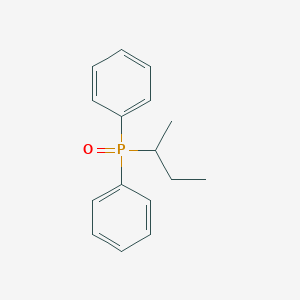
Butan-2-yl(diphenyl)phosphane oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-yl(diphenyl)phosphane oxide is an organophosphorus compound that features a phosphane oxide group bonded to a butan-2-yl group and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl(diphenyl)phosphane oxide typically involves the reaction of diphenylphosphine with butan-2-yl halides under controlled conditions. One common method is the use of Grignard reagents, where diphenylphosphine is reacted with butan-2-yl magnesium bromide to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Butan-2-yl(diphenyl)phosphane oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides with higher oxidation states.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halides and catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphane oxides, while reduction results in the formation of phosphines .
Wissenschaftliche Forschungsanwendungen
Butan-2-yl(diphenyl)phosphane oxide has several applications in scientific research:
Wirkmechanismus
The mechanism by which Butan-2-yl(diphenyl)phosphane oxide exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphane oxide group can act as a ligand, stabilizing metal complexes and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal center used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide: Similar structure but lacks the butan-2-yl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one butan-2-yl group.
Butyl(diphenyl)phosphane oxide: Similar but with a butyl group instead of a butan-2-yl group.
Uniqueness
Butan-2-yl(diphenyl)phosphane oxide is unique due to the presence of the butan-2-yl group, which can influence its reactivity and coordination properties. This makes it a versatile ligand in various catalytic applications and distinguishes it from other phosphane oxides .
Eigenschaften
CAS-Nummer |
4252-61-3 |
|---|---|
Molekularformel |
C16H19OP |
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
[butan-2-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H19OP/c1-3-14(2)18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChI-Schlüssel |
CJAURDCSAQYORR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B14153984.png)
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid](/img/structure/B14153991.png)
![6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14153994.png)
![6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione](/img/structure/B14153995.png)
![3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one](/img/structure/B14153996.png)
![2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B14153997.png)
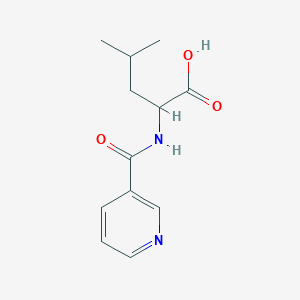

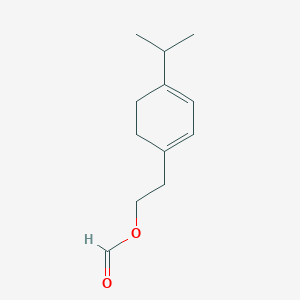
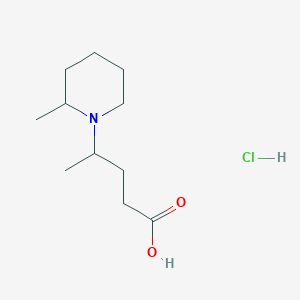

![4(3H)-Quinazolinone, 6-bromo-2-methyl-3-[4-(4-morpholinyl)phenyl]-](/img/structure/B14154044.png)
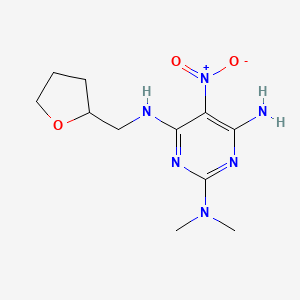
![1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B14154057.png)
